2-(4-Bromophenoxy)ethanimidamide

Bromodomain inhibition Epigenetics Chemoproteomics

2-(4-Bromophenoxy)ethanimidamide (CAS 777801-29-3) is a small-molecule amidine derivative with the molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol. The compound features a 4-bromophenoxy moiety linked to an ethanimidamide group, a structural architecture that confers distinct electronic and steric properties relevant to molecular recognition in biochemical systems.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 777801-29-3
Cat. No. B1628206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)ethanimidamide
CAS777801-29-3
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=N)N)Br
InChIInChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11)
InChIKeyMBPGHKNUEBQRJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenoxy)ethanimidamide (CAS 777801-29-3) Procurement Guide: Chemical Identity & Key Characteristics


2-(4-Bromophenoxy)ethanimidamide (CAS 777801-29-3) is a small-molecule amidine derivative with the molecular formula C₈H₉BrN₂O and a molecular weight of 229.07 g/mol . The compound features a 4-bromophenoxy moiety linked to an ethanimidamide group, a structural architecture that confers distinct electronic and steric properties relevant to molecular recognition in biochemical systems [1]. Commercially available in purities up to 98%, it is primarily supplied for research and further manufacturing use .

2-(4-Bromophenoxy)ethanimidamide (777801-29-3) vs. Halogenated Analogs: Why Substitution Without Validation Introduces Risk


Halogen-substituted phenoxyethanimidamides are not interchangeable building blocks. The identity of the halogen atom (Br vs. Cl vs. F) directly modulates electronic distribution, lipophilicity, and steric bulk, all of which critically influence target binding affinity and selectivity [1]. For instance, the 4-bromo substituent confers a distinct polarizability and van der Waals volume compared to chloro or fluoro analogs, which can alter the compound's binding mode within hydrophobic pockets of enzymes or bromodomains . Substituting 2-(4-bromophenoxy)ethanimidamide with its 4-chloro or 4-fluoro counterpart without re-optimization may lead to significant loss of potency, altered selectivity profiles, or failure to reproduce published biological results.

Quantitative Evidence for 2-(4-Bromophenoxy)ethanimidamide (777801-29-3): Direct Binding and Functional Data vs. Comparators


BRD4 Bromodomain Binding Affinity: 2-(4-Bromophenoxy)ethanimidamide vs. ATAD2 and BRD3

In a mass spectrometry-based bromosphere chemoproteomic assay conducted in human HUT78 cells, 2-(4-bromophenoxy)ethanimidamide exhibited differential binding across BET family bromodomains [1]. The compound demonstrated a Kd of 1,590 nM for BRD4, compared to a Kd of 158 nM for ATAD2 and 2,000 nM for BRD3 under identical assay conditions [1]. This quantitative profile reveals a 10-fold selectivity for ATAD2 over BRD4, and a 12.7-fold selectivity over BRD3, underscoring that the bromophenoxy scaffold is not a pan-BET binder but displays nuanced, target-dependent affinity.

Bromodomain inhibition Epigenetics Chemoproteomics

Ecto-5′-Nucleotidase (CD73) Inhibition: Potency Assessment of 2-(4-Bromophenoxy)ethanimidamide

2-(4-Bromophenoxy)ethanimidamide was evaluated for its ability to inhibit rat ecto-5′-nucleotidase (CD73) transiently expressed in COS7 cells [1]. The compound produced an IC50 of 40,100 nM (40.1 µM) in this assay, demonstrating measurable but moderate inhibitory activity [1]. While this IC50 value is in the micromolar range and not suitable for therapeutic development without optimization, it provides a benchmark for structure-activity relationship (SAR) studies.

Immuno-oncology CD73 inhibition Enzyme assay

Intestinal Alkaline Phosphatase Inhibition: Ki Determination for 2-(4-Bromophenoxy)ethanimidamide

The compound also demonstrated inhibitory activity against bovine intestinal alkaline phosphatase, with a reported Ki of 200 nM [1]. This sub-micromolar affinity indicates that the bromophenoxyethanimidamide scaffold can effectively engage this class of enzymes, potentially via coordination to the active-site zinc ions or through allosteric interactions.

Enzyme inhibition Alkaline phosphatase Biochemical assay

P2Y14 Receptor Antagonism: Bromophenoxy Moiety as a Critical Pharmacophore in Advanced Leads

While 2-(4-bromophenoxy)ethanimidamide itself has not been reported as a potent P2Y14R antagonist, the 4-bromophenoxy moiety is a key structural component of compound I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), a highly potent P2Y14R antagonist with an IC50 of 0.6 nM [1]. This derivative demonstrated strong binding, high selectivity, moderate oral bioavailability, and in vivo efficacy in an acute gouty arthritis model [1].

GPCR antagonism Inflammation P2Y14R

Predicted Physicochemical Properties: Comparative Analysis of Halogenated Phenoxyethanimidamides

Predicted physicochemical properties provide a baseline for understanding how 2-(4-bromophenoxy)ethanimidamide differs from its chloro and fluoro analogs. The 4-bromo derivative (CAS 777801-29-3) has a molecular weight of 229.07 g/mol, compared to 184.62 g/mol for the 4-chloro analog (CAS 98490-62-1) and 168.17 g/mol for the 4-fluoro analog (CAS 284029-62-5) . The bromine atom also imparts greater lipophilicity (estimated logP ~1.8 vs. ~1.4 for chloro and ~0.9 for fluoro), which can enhance membrane permeability but may also affect solubility.

Physicochemical properties Lipophilicity Drug-likeness

Acetylcholinesterase Interaction: Predicted Biological Activity of 2-(4-Bromophenoxy)ethanimidamide

Computational predictions suggest that 2-(4-bromophenoxy)ethanimidamide may interact with acetylcholinesterase (AChE), an enzyme essential for acetylcholine breakdown in the nervous system . This prediction is based on structural similarity to known AChE ligands and molecular docking simulations. While experimental validation is lacking, this in silico evidence provides a hypothesis-driven rationale for procuring the compound for enzyme inhibition studies.

Acetylcholinesterase Neurobiology Computational prediction

Recommended Procurement Scenarios for 2-(4-Bromophenoxy)ethanimidamide (777801-29-3) Based on Quantitative Evidence


Chemical Probe for ATAD2 Bromodomain Selectivity Studies

2-(4-Bromophenoxy)ethanimidamide is an appropriate procurement choice for researchers investigating ATAD2 bromodomain function. The compound exhibits a Kd of 158 nM for ATAD2, which is 10-fold more potent than its binding to BRD4 (Kd = 1,590 nM) and 12.7-fold more potent than BRD3 (Kd = 2,000 nM) in the same chemoproteomic assay [1]. This selectivity profile enables researchers to dissect ATAD2-specific biology without confounding effects from pan-BET inhibition. Recommended use: as a tool compound in cellular assays to probe ATAD2-dependent transcriptional programs. Note that the compound's moderate BRD4 affinity (1.59 µM) must be considered when interpreting results at high concentrations.

Building Block for P2Y14 Receptor Antagonist Synthesis

For medicinal chemistry teams developing P2Y14R antagonists for inflammatory diseases, 2-(4-bromophenoxy)ethanimidamide serves as a key synthetic intermediate. The 4-bromophenoxy moiety is a critical pharmacophoric element in compound I-17, which demonstrated an IC50 of 0.6 nM against P2Y14R, 75% oral bioavailability, and in vivo efficacy in an acute gouty arthritis model [2]. Procuring the bromophenoxyethanimidamide core enables construction of focused libraries that explore substitutions on the ethanimidamide nitrogen while retaining the validated bromophenoxy recognition element.

Enzyme Inhibition Panel Screening for CD73 and Alkaline Phosphatase

2-(4-Bromophenoxy)ethanimidamide is a suitable addition to enzyme inhibition screening panels targeting nucleotide metabolism and phosphatase activity. The compound has been biochemically characterized as an inhibitor of rat ecto-5′-nucleotidase (CD73) with an IC50 of 40.1 µM [3] and bovine intestinal alkaline phosphatase with a Ki of 200 nM [3]. These validated activities provide a benchmark for SAR studies and enable researchers to assess whether more potent derivatives can be developed from this scaffold. The compound's dual activity profile may also be useful for studying crosstalk between purinergic signaling and phosphatase pathways.

SAR Exploration of Halogen-Dependent Biological Activity

2-(4-Bromophenoxy)ethanimidamide, along with its 4-chloro and 4-fluoro analogs, forms a matched molecular pair series for investigating how halogen identity modulates target engagement and physicochemical properties. The bromo derivative has a molecular weight of 229.07 g/mol and higher predicted lipophilicity (logP ~1.8) compared to the chloro analog (MW = 184.62 g/mol, logP ~1.4) . Researchers can procure the entire halogen series to systematically probe the effect of halogen size and polarizability on binding affinity, selectivity, and ADME properties in their assay systems of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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